molecular formula C20H27FO2 B152624 (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 129000-35-7

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B152624
CAS No.: 129000-35-7
M. Wt: 318.4 g/mol
InChI Key: MNDCNBSELADRIV-ZFRJDGDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic compound that belongs to the class of estrogens. This compound is structurally related to estradiol, a naturally occurring estrogen hormone. The addition of a fluoroethyl group at the 11th position of the steroid backbone enhances its biological activity and stability, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves several steps, starting from estrone or estradiol as the base compound. The fluoroethyl group is introduced through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

Scientific Research Applications

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates or inhibits the transcription of specific genes, leading to various physiological effects. The fluoroethyl group enhances the compound’s binding affinity and selectivity for estrogen receptors, making it more potent than its non-fluorinated counterparts .

Comparison with Similar Compounds

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the fluoroethyl group, which distinguishes it from other estrogenic compounds. Similar compounds include:

Properties

CAS No.

129000-35-7

Molecular Formula

C20H27FO2

Molecular Weight

318.4 g/mol

IUPAC Name

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1

InChI Key

MNDCNBSELADRIV-ZFRJDGDFSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF

Synonyms

11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol
11-(2-fluoroethyl)estradiol
FETS

Origin of Product

United States

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